molecular formula C14H19BF2O3 B6304518 4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester CAS No. 2121513-79-7

4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester

Cat. No. B6304518
CAS RN: 2121513-79-7
M. Wt: 284.11 g/mol
InChI Key: FUGOLJFMDKMWQL-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” can be represented by the InChI code: 1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, a category to which “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” belongs, has been reported. This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a liquid at room temperature . It has a molecular weight of 284.11 .

Scientific Research Applications

Polymer Synthesis and Light Emission

4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester has been utilized in the synthesis of polymers. In one study, its derivatives were used in Suzuki coupling reactions to create chromophore monomers, which were then polymerized to form chromophore-containing polymers. These polymers exhibited high molecular weights, superb thermal stability, and excellent processability. They were also noted for their photoluminescence properties, which included a broad range of the visible spectrum, making them suitable for applications in light emission technologies (Neilson et al., 2007).

Organic Synthesis

This compound is also significant in organic synthesis. For example, a study demonstrated its use in the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with alkenyl halides or triflates. This method facilitated the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence, showing its utility in creating complex organic molecules (Takagi et al., 2002).

Radiopharmaceuticals

In radiopharmaceuticals, derivatives of 4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester have been investigated for improving radiofluorination yields. A study found that adding pyridine to the reaction medium enhanced radiofluorination yields significantly. This discovery has implications for developing clinically-relevant radiotracers for PET imaging, particularly in radiolabeling ortho-substituted substrates (Antuganov et al., 2017).

Phosphorescence Research

A unique application of arylboronic esters, like 4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester, is in the field of phosphorescence. A study reported that simple arylboronic esters exhibit room-temperature phosphorescence in the solid state, a phenomenon generally associated with heavy atoms or carbonyl groups. This finding opens new avenues in the study of phosphorescent organic molecules (Shoji et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGOLJFMDKMWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146702
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester

CAS RN

2121513-79-7
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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